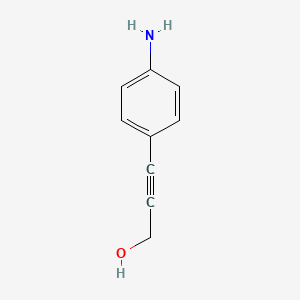

3-(4-Aminophenyl)prop-2-yn-1-ol

説明

Structure

3D Structure

特性

分子式 |

C9H9NO |

|---|---|

分子量 |

147.17 g/mol |

IUPAC名 |

3-(4-aminophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H9NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7,10H2 |

InChIキー |

XANNFDGZXZOZCG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C#CCO)N |

製品の起源 |

United States |

The Versatility of Propargyl Alcohols

Propargyl alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). sci-hub.seresearchgate.net This dual functionality makes them incredibly useful synthons in organic chemistry. researchgate.net They can be readily prepared from terminal alkynes and carbonyl compounds and participate in a wide array of chemical transformations. researchgate.net

The reactivity of propargyl alcohols is multifaceted. The alkyne moiety, with its acidic terminal hydrogen, provides a handle for various coupling and addition reactions. researchgate.net The hydroxyl group can act as a nucleophile or be transformed into a good leaving group, facilitating substitution reactions. sci-hub.seresearchgate.net Furthermore, propargyl alcohols can undergo rearrangements to form allenes, which are themselves important intermediates in the synthesis of natural products and biologically active molecules. researchgate.netrsc.org The ability to form carbocation intermediates, either as propargyl or allenyl cations, further expands their synthetic utility, allowing for the construction of diverse carbocyclic and heterocyclic structures. sci-hub.seresearchgate.net

Some of the key transformations involving propargyl alcohols include:

Nucleophilic Substitutions: The hydroxyl group can be displaced by various nucleophiles. researchgate.net

Rearrangement Reactions: Meyer-Schuster and other rearrangements lead to the formation of allenes and other valuable structures. researchgate.net

Cyclization Reactions: They are precursors to a wide range of heterocyclic and carbocyclic compounds. researchgate.net

Addition Reactions: The alkyne bond can undergo addition reactions with various electrophiles. researchgate.net

Coupling Reactions: The terminal alkyne can participate in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. nih.govnih.govorganic-chemistry.org

The Unique Reactivity of Aryl Substituted Propargyl Alcohols with Amino Functionality

The presence of both an aryl group and an amino group in close proximity to the propargyl alcohol moiety in 3-(4-Aminophenyl)prop-2-yn-1-ol introduces a unique and synergistic reactivity profile. The aromatic ring can influence the electronic properties of the alkyne and the alcohol, while the amino group can act as an internal nucleophile or a directing group in catalytic reactions.

The amino group can participate in intramolecular reactions, leading to the formation of nitrogen-containing heterocyclic compounds. This is a highly sought-after transformation in medicinal chemistry, as these scaffolds are prevalent in many pharmaceutical agents. Furthermore, the amino group can be functionalized to introduce a wide range of other chemical moieties, further expanding the synthetic possibilities.

Research has shown that the interplay between the hydroxyl, amino, and alkyne functionalities can lead to complex and selective transformations. For instance, in nickel-catalyzed reactions, propargyl alcohols can be converted into tetrasubstituted enamines or α,β-unsaturated imines, demonstrating the chemodivergent potential of these substrates. acs.org The amino group's electronic and coordinating properties can influence the regioselectivity and stereoselectivity of these reactions.

Broad Research Interest in Multifunctional Alkyne Containing Compounds

Catalytic Alkynylation Strategies for Propargyl Alcohol Formation

The direct formation of the propargyl alcohol moiety through catalytic alkynylation represents an efficient and atom-economical approach. This section explores the use of copper and zinc-based catalytic systems in achieving this transformation.

Copper-Catalyzed Approaches (e.g., Sonogashira-type reactions, CuI catalysis)

Copper-catalyzed reactions are a cornerstone in the synthesis of propargyl alcohols. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst, such as copper iodide (CuI). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is generally conducted under mild conditions, often at room temperature, and requires a base, like an amine, to neutralize the hydrogen halide byproduct. wikipedia.org

The versatility of the Sonogashira reaction allows for the coupling of various substituted aryl halides with propargyl alcohol. For the synthesis of this compound, this would involve the reaction of a protected 4-haloaniline derivative with propargyl alcohol. The choice of protecting group for the amino functionality is crucial to prevent side reactions.

Recent advancements have focused on developing more efficient and environmentally benign copper-catalyzed systems. This includes the use of N-heterocyclic carbene (NHC)-copper(I) halide complexes, which have shown high yields and excellent chemoselectivity in the addition of terminal alkynes to ketones, even in aqueous media. researchgate.net Furthermore, copper(I)/phosphine systems have been reported for the homogeneous catalysis of the alkynylation of formaldehyde (B43269) with terminal alkynes, demonstrating high selectivity towards propargyl alcohol formation. researchgate.netcarla-hd.de A copper-catalyzed yne-propargylic substitution using amines as nucleophiles has also been developed, providing a novel route to amines with diyne moieties. rsc.org

| Reaction Type | Catalyst System | Key Features |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst | Mild reaction conditions, versatile for various aryl halides. wikipedia.orgorganic-chemistry.org |

| NHC-Copper(I) Catalysis | [(NHC)CuX] | High yields, excellent chemoselectivity, can be performed in water. researchgate.net |

| Homogeneous Catalysis | Copper(I)/phosphine system | High selectivity for propargyl alcohol formation. researchgate.netcarla-hd.de |

| Yne-Propargylic Substitution | Copper catalyst | Novel route to amines with diyne moieties. rsc.org |

Zinc-Mediated and Zinc-Catalyzed Alkynylation Reactions

Zinc-based reagents and catalysts offer a valuable alternative for propargyl alcohol synthesis. Organozinc reagents are known for their availability, selectivity, operational simplicity, and low toxicity. nih.gov Zinc-mediated reactions, such as the Barbier-type propargylation, involve the reaction of a carbonyl compound with a propargyl halide in the presence of zinc metal. nih.gov This method has been successfully employed in the synthesis of homopropargyl alcohols. nih.gov

Catalytic asymmetric alkynylation using zinc salts in combination with chiral ligands has emerged as a powerful tool for producing enantioenriched propargyl alcohols. For instance, the use of Zn(OTf)2 and (+)-N-methylephedrine enables the enantioselective addition of terminal acetylenes to aldehydes. organic-chemistry.org This method is practical as the reagents are commercially available and the reaction conditions tolerate air and moisture. organic-chemistry.org Another approach involves the use of inexpensive BINOL in conjunction with Ti(OiPr)4 to catalyze the reaction of alkynylzinc reagents with aldehydes, affording chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org

A zinc-mediated azide-alkyne ligation has also been reported for the regioselective formation of 1,5-substituted 1,2,3-triazoles, demonstrating the utility of zinc in facilitating reactions with a broad range of alkyne substrates, including propargylic ethers and esters. nih.gov

| Reaction Type | Reagent/Catalyst System | Key Features |

| Barbier-Type Propargylation | Zinc metal, propargyl halide | Synthesis of homopropargyl alcohols. nih.gov |

| Asymmetric Alkynylation | Zn(OTf)2, (+)-N-methylephedrine | High enantioselectivity for chiral propargyl alcohols. organic-chemistry.org |

| Catalytic Alkynylation | Ti(OiPr)4, BINOL, alkynylzinc reagent | High enantioselectivity for chiral propargyl alcohols. organic-chemistry.org |

| Azide-Alkyne Ligation | Zinc | Regioselective formation of 1,5-substituted 1,2,3-triazoles. nih.gov |

Synthesis of Substituted Aminophenyl Propargyl Alcohols from Precursors

The synthesis of substituted aminophenyl propargyl alcohols can also be achieved by modifying existing aminophenyl structures or by constructing the aromatic ring with the desired substitution pattern.

Routes Involving Aminated Aromatic Systems

One common strategy involves starting with a pre-functionalized aminophenyl compound. For instance, a Sonogashira coupling reaction can be performed on a protected halo-substituted aniline (B41778). The choice of halogen (I, Br, Cl) can influence the reaction conditions, with iodides being the most reactive. wikipedia.org This allows for the introduction of the propargyl alcohol moiety at a specific position on the aromatic ring.

Another approach is the Claisen-Schmidt condensation, which can be used to synthesize chalcones from substituted acetophenones and benzaldehydes. researchgate.netimamu.edu.sa For example, (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one was prepared from o-aminoacetophenone and p-chlorobenzaldehyde. researchgate.net While this method directly produces a propenone rather than a propargyl alcohol, the resulting chalcone (B49325) can serve as a precursor for further transformations to obtain the desired product.

Furthermore, the synthesis of amide derivatives of 3,3'-(1,4-phenylene) bis (1-(4-aminophenyl) prop-2-en-1-one) has been reported, showcasing the modification of a bis-chalcone structure derived from an aminated phenyl precursor. researchgate.net The synthesis of polar aromatic substituted terminal alkynes from propargyl amine highlights another route where the amino group is part of the alkyne-containing starting material. mdpi.com

Regioselective Synthesis of Isomers (e.g., para- vs. ortho-aminophenol derivatives)

Controlling the regioselectivity to produce specific isomers, such as para- versus ortho-aminophenol derivatives, is a critical aspect of the synthesis. The choice of starting material and reaction conditions plays a pivotal role in determining the final product's isomeric form.

For instance, starting with either p-iodoaniline or o-iodoaniline in a Sonogashira coupling with propargyl alcohol would, in principle, yield the corresponding para- or ortho-aminophenyl propargyl alcohol, respectively. The directing effects of substituents already present on the aromatic ring can also be exploited to achieve regioselectivity in electrophilic aromatic substitution reactions, although this is less direct for the introduction of an alkyne group.

The synthesis of 2-amino-3-alkynyl pyridines via a palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrates the regioselective functionalization of a heterocyclic aromatic amine. scirp.org This principle can be extended to benzene (B151609) derivatives, where the strategic placement of a halogen atom on the aniline ring dictates the position of the incoming alkyne.

In the context of chalcone synthesis, the use of o-aminoacetophenone as a starting material directly leads to the formation of an ortho-amino substituted product. researchgate.net Similarly, starting with a para-substituted aminoketone would result in the para-isomer. This highlights how the initial choice of precursor dictates the regiochemical outcome.

Mechanistic Investigations of C-C Bond Formation Involving the Propargyl Moiety

The propargyl group, consisting of the alkyne and the adjacent alcohol-bearing carbon, is the primary site of reactivity for C-C bond formation. The specific pathway taken is highly dependent on the reaction conditions and the nature of the reacting partners.

Under acidic conditions, propargyl alcohols like this compound can act as precursors to propargyl cations. researchgate.netnih.gov The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. This generates a resonance-stabilized carbocation that is highly electrophilic. nih.gov This cation can then be attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net The Nicholas reaction, for instance, utilizes the stabilization of this carbocation by a dicobalt hexacarbonyl complex to facilitate nucleophilic additions. nih.govacs.org

The carbon-carbon triple bond in this compound is an electron-rich system that can be activated by electrophiles. nih.govrsc.org This activation is a cornerstone of many of its transformations, particularly those catalyzed by transition metals. rsc.org Gold, in particular, has proven to be a highly effective catalyst for activating alkynes towards nucleophilic attack. rsc.org This electrophilic activation can also be achieved using halonium ions, which can lead to the formation of α-haloenones. nih.gov The activated alkyne becomes susceptible to attack by both external and internal nucleophiles, paving the way for a variety of addition and cyclization reactions. sioc-journal.cn

Both the hydroxyl group and the aryl amine in this compound can function as internal nucleophiles. researchgate.netnih.gov The hydroxyl group can participate in intramolecular reactions, especially when the alkyne is activated. For instance, it can add across the triple bond to form cyclic ethers. The amino group on the phenyl ring is also a potent nucleophile and can engage in intramolecular cyclization reactions. nih.gov This is particularly relevant in transition metal-catalyzed processes where the alkyne is rendered more electrophilic. The nucleophilicity of the amino group allows it to attack the activated alkyne, leading to the formation of various nitrogen-containing heterocyclic systems.

Transition Metal-Catalyzed Transformations

Transition metals, especially gold, have emerged as powerful tools for mediating the reactions of propargyl alcohols. nsf.govorganic-chemistry.org These catalysts can open up unique reaction pathways that are not accessible under other conditions, often proceeding with high selectivity and efficiency.

Gold catalysts are particularly adept at promoting the hydroamination of alkynes. ucl.ac.uknih.govresearchgate.net This involves the addition of an N-H bond across the carbon-carbon triple bond. Gold(I) and gold(III) complexes can activate the alkyne of this compound, facilitating its reaction with amines. acs.org These reactions can be tuned to produce different products, including 3-hydroxyimines, 3-hydroxyketones, or 3-aminoketones, by carefully controlling the reaction conditions. organic-chemistry.orgucl.ac.uknih.gov

The gold-catalyzed hydroamination of propargyl alcohols with anilines can be highly regioselective, typically favoring the Markovnikov addition product. nih.govfrontiersin.org This leads to the formation of imines or enamines. frontiersin.org The reaction proceeds through the gold-catalyzed activation of the alkyne, followed by nucleophilic attack of the aniline. The resulting intermediate can then rearrange to give the final product. The electronic properties of the aniline nucleophile can influence the reaction rate and yield. nih.gov Research has shown that both electron-donating and electron-withdrawing substituents on the aniline can lead to lower product yields compared to unsubstituted aniline in certain catalytic systems. nih.gov

Gold-Catalyzed Hydroamination and Rearrangement Pathways

Meyer-Schuster Type Rearrangements

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.org For terminal propargyl alcohols like this compound, this rearrangement typically yields α,β-unsaturated aldehydes. The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. Subsequent tautomerization of the allene leads to the final α,β-unsaturated aldehyde. wikipedia.org

While strong acids are traditionally used, modern variations employ transition metal-based and Lewis acid catalysts, such as those based on ruthenium (Ru) and silver (Ag), to facilitate the reaction under milder conditions. wikipedia.org For instance, gold(I) catalysts have been effectively used in the Meyer-Schuster rearrangement of similar propargyl alcohols for the synthesis of bioactive compounds. nih.gov Another variation is the iodo-Meyer-Schuster rearrangement, which utilizes iodine or N-iodosuccinimide (NIS) to produce α-iodo-α,β-unsaturated esters from 3-alkoxypropargyl alcohols. organic-chemistry.orgnih.gov This metal-free approach proceeds under ambient conditions and offers high stereoselectivity, yielding exclusively Z-isomers from secondary alcohols due to steric hindrance. organic-chemistry.org

Table 1: Meyer-Schuster Rearrangement Variants

| Catalyst/Reagent | Product Type | Key Features |

| Strong Acid | α,β-Unsaturated Aldehyde | Traditional method. wikipedia.org |

| Ru, Ag, Au(I) catalysts | α,β-Unsaturated Carbonyl | Milder reaction conditions. wikipedia.orgnih.gov |

| Iodine/NIS | α-Iodo-α,β-unsaturated Ester | Metal-free, high stereoselectivity (Z-isomers). organic-chemistry.orgnih.gov |

Palladium-Catalyzed Cyclizations and Carbonylations

Palladium catalysts are instrumental in promoting a variety of cyclization and carbonylation reactions involving this compound, leading to the formation of complex heterocyclic structures.

The palladium iodide (PdI2)/potassium iodide (KI) catalyzed oxidative carbonylation of 4-(2-aminophenyl)-3-yn-1-ols, a class of compounds structurally related to this compound, results in the formation of dihydrofuroquinolinone derivatives. researchgate.net This process is highly selective and efficient, achieving the construction of two rings and three new bonds in a single step. researchgate.net The reaction proceeds through a proposed mechanism involving an initial O-cyclization followed by an N-cyclocarbonylation. researchgate.net This methodology provides a direct route to valuable fused heterocyclic structures from readily available starting materials. researchgate.net

Palladium catalysts are also employed in cycloisomerization reactions. For instance, palladium-catalyzed cyclization of 1,6-enynes with disilanes has been developed to synthesize silyl (B83357) benzofurans. rsc.org This type of transformation highlights the utility of palladium in constructing furan-containing ring systems. Furthermore, palladium-catalyzed C-H amination followed by [2+3] or [2+4] cyclization has been reported, demonstrating the versatility of palladium in facilitating complex intramolecular bond formations. nih.gov The imine group, which can be conceptually related to the amino group in this compound, can direct C(sp2)–H activation, leading to the synthesis of fused heterocyclic systems like γ-lactone fused tetrahydroquinolines. nih.gov

Silver-Catalyzed Cyclizations and Multicomponent Reactions (e.g., Quinolines, Triazole Frameworks)

Silver catalysts offer a powerful tool for the synthesis of quinolines and triazole frameworks from propargyl alcohol derivatives.

A novel silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols provides a direct route to polysubstituted quinolines. organic-chemistry.org Mechanistic studies suggest that silver acts as both a transition-metal catalyst and a Lewis acid in this process. organic-chemistry.org The catalytic cycle is thought to involve the formation of an intermediate, followed by alkene insertion and aerial oxidation to furnish the quinoline (B57606) product. organic-chemistry.org This method is notable for its use of inexpensive and readily available starting materials. organic-chemistry.org

Silver catalysts are also pivotal in the synthesis of triazole frameworks. For example, silver(I) catalysts can be used in [3+2] cycloaddition reactions of aryl diazonium salts and isocyanides to selectively produce 1,3-disubstituted-1,2,4-triazoles. nih.gov In other multicomponent reactions, silver salts like silver iodide (AgI) can catalyze the A³-coupling reaction, which involves the 1,2-addition of alkynes to imines generated in situ from aldehydes and amines, to form propargylamines. nih.gov Silver catalysis can also be employed in the synthesis of N1-vinyl-1,2,3-triazoles from alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and 1,3-diketones. nih.gov

Table 2: Silver-Catalyzed Reactions

| Reaction Type | Reactants | Product | Catalyst |

| Three-Component Reaction | Anilines, Aldehydes, Alcohols | Polysubstituted Quinolines | AgOTf/HOTf |

| [3+2] Cycloaddition | Aryl Diazonium Salts, Isocyanides | 1,3-Disubstituted-1,2,4-triazoles | Ag(I) |

| A³-Coupling | Aldehydes, Amines, Alkynes | Propargylamines | AgI |

| Three-Component Reaction | Alkynes, TMSN₃, 1,3-Diketones | N1-vinyl-1,2,3-triazoles | Silver Sulfate |

Rhenium-Promoted C-C Bond Cleavage Mechanisms

Rhenium complexes have been shown to promote the cleavage of the carbon-carbon bond in internal propargyl alcohols. nih.gov This reaction leads to the formation of vinylidene complexes through the elimination of a carbonyl compound. Computational studies support a mechanism that proceeds via a β-alkynyl elimination from an alkoxide intermediate. nih.gov This reactivity demonstrates a unique transformation pathway for propargyl alcohols, distinct from the more common rearrangement and cyclization reactions.

Iron-Mediated Transformations and Iodocyclizations

Iron, being an inexpensive and environmentally friendly metal, is an attractive catalyst for organic transformations. Iron-catalyzed reactions, often in combination with iodine, can be used for various synthetic applications. For instance, iron catalysts have been employed in the reductive ring-opening of isoxazoles to synthesize β-enaminones and 1,3-diketones. cuny.edu While not a direct reaction of this compound, this demonstrates the potential of iron in mediating complex transformations.

More directly relevant is the use of iodine in iodocyclization reactions. Iodine-mediated C-N bond cross-coupling reactions between amides and aldehydes have been reported, utilizing tetrabutylammonium (B224687) iodide (TBAI) and potassium persulfate (K₂S₂O₈) as catalysts. cuny.edu This highlights the potential for the amino group of this compound to participate in similar iodine-mediated cyclization or coupling reactions.

Metal-Free Cascade Reactions

Metal-free cascade reactions offer an environmentally benign and cost-effective approach to complex molecule synthesis, avoiding the use of often toxic and expensive metal catalysts. This compound and its derivatives are valuable substrates in such transformations.

A notable metal-free reaction involving aminophenyl-substituted propargyl alcohols is the synthesis of indoles through a cascade of sigmatropic rearrangements. For instance, the reaction of N-allylanilines, which can be conceptually related to derivatives of this compound, can be initiated by oxidation to form an N-allyloxyaniline. This intermediate then undergoes a spontaneous rsc.orgresearchgate.net-Meisenheimer rearrangement. Subsequent isomerization of the resulting olefin, often facilitated by a ruthenium catalyst in a formal sense but achievable under metal-free conditions, yields an N-vinyloxyaniline. This intermediate is primed for a researchgate.netresearchgate.net-sigmatropic rearrangement, which, followed by the elimination of water, leads to the formation of the indole (B1671886) ring system. researchgate.net This sequence represents an atom-economical pathway to valuable heterocyclic structures.

In an analogous fashion, the synthesis of benzofurans can be achieved from o-hydroxyphenyl propargyl alcohols. While not directly involving an aminophenyl group, the mechanism provides insight into the reactivity of the propargyl alcohol moiety in intramolecular cyclizations. These reactions can proceed through the formation of an o-quinone methide intermediate upon dehydration of the propargyl alcohol. acs.org Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the alkyne, followed by isomerization, yields the benzofuran (B130515) scaffold. This type of cyclization highlights the potential for the amino group in this compound to participate in similar intramolecular cyclization processes to form nitrogen-containing heterocycles.

The table below summarizes representative examples of indole and benzofuran syntheses from related propargyl alcohol precursors.

| Starting Material Analogue | Reaction Type | Product | Ref. |

| N-allylaniline derivative | rsc.orgresearchgate.net-Meisenheimer & researchgate.netresearchgate.net-sigmatropic rearrangement | Indole | researchgate.netelsevierpure.com |

| o-Hydroxyphenyl propargyl alcohol | Intramolecular oxy-cyclization | Benzofuran | acs.org |

Acid catalysis can effectively promote the cyclization and tandem reactions of propargyl alcohols, including those with aminophenyl substituents. The protonation of the hydroxyl group in this compound can facilitate its departure as a water molecule, leading to the formation of a reactive propargyl cation. This cation can then undergo various transformations, including intramolecular cyclization if a suitable nucleophile is present on the aromatic ring or through intermolecular reactions.

For instance, Lewis acid-catalyzed tandem cyclizations involving the ring expansion of tertiary cycloalkanols with propargyl alcohols have been reported. researchgate.netnih.gov These reactions are thought to proceed through a Meyer-Schuster rearrangement, followed by ring expansion and a Friedel-Crafts-type pathway. While not a direct example with this compound, this demonstrates the potential for acid-catalyzed tandem sequences involving propargyl alcohols.

In a more directly relevant context, the cyclization of N-tosyl-aniline tethered alkynyl ketones can be catalyzed by cationic palladium(II) complexes, but similar transformations can be envisioned under strong acid catalysis. rsc.org The reaction is initiated by the hydropalladation of the alkyne, leading to the formation of hydroquinoline derivatives. The amino group in this compound, especially after N-acylation or sulfonylation, can act as an internal nucleophile to participate in such cyclizations.

The following table presents examples of acid-promoted reactions of related propargyl alcohol systems.

| Reactant System | Catalyst/Promoter | Reaction Type | Product Type | Ref. |

| Tertiary Cycloalkanols + Propargyl Alcohols | Thulium(III) trifluoromethanesulfonate | Tandem Ring Expansion/Cyclization | Unsaturated Polycycles | researchgate.netnih.gov |

| N-Tosyl-aniline Tethered Alkynyl Ketones | Cationic Palladium(II) | Intramolecular Reductive Coupling | Hydroquinolines | rsc.org |

Electrochemically Promoted Reactions

Electrochemical methods provide a powerful tool for initiating reactions under mild conditions, often with high selectivity and without the need for stoichiometric chemical oxidants or reductants. The electrochemical behavior of this compound is influenced by both the aminophenyl and the propargyl alcohol functionalities.

The electrochemical oxidation of propargyl alcohols can lead to a variety of products depending on the reaction conditions and the substrate structure. nih.gov The oxidation is generally considered a 2-electron, 2-proton process, leading to the corresponding propargyl aldehyde or ketone. For sensitive substrates like propargylic benzylic alcohols, which share structural similarities with this compound, electrochemical methods using mediators such as N-hydroxytetrafluorophthalimide (TFNHPI) have been developed to achieve clean conversion to the corresponding ketones. nih.gov

The oxidation of the aminophenyl group can also occur. The electrochemical oxidation of aminophenols has been studied, and for para-aminophenol derivatives, the mechanism often involves the formation of a quinone imine, which can then undergo further reactions such as hydrolysis. researchgate.net The oxidation potential of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. nih.gov

The table below outlines key features of electrochemical oxidation of related compounds.

| Substrate Type | Key Features of Electrochemical Oxidation | Product Type | Ref. |

| Sensitive Propargylic Benzylic Alcohols | Mediated by TFNHPI | Propargyl Ketones | nih.gov |

| para-Aminophenol Derivatives | Formation of quinone imine | Benzoquinone (after hydrolysis) | researchgate.net |

| Primary Alcohols in Lignin Models | Aminoxyl-mediated | Carboxylic Acids | nih.govosti.gov |

Electrochemistry offers a mild and efficient way to generate carbanions from weakly acidic C-H bonds, obviating the need for strong, stoichiometric bases. acs.org These electrogenerated carbanions can then participate in various synthetic transformations. For instance, carbanions can be generated from alkynes and alkenes and subsequently reacted with aldehydes to form homoallylic alcohols and allenols. acs.org

The terminal alkyne proton of a propargyl alcohol can be abstracted by an electrogenerated base, forming an alkynide anion. This nucleophilic species can then react with various electrophiles. youtube.com While specific examples with this compound are not extensively documented, the general principle suggests that it could be deprotonated at the terminal alkyne position by an electrogenerated base to form a nucleophile for subsequent reactions.

Furthermore, reactions involving the attack of an electrogenerated carbanion on the electrophilic carbon of the alkyne in an aryl alkyne are also conceivable. The electronic properties of the aryl group would influence the reactivity of the alkyne towards such nucleophilic attack. nih.gov

The table below summarizes the potential reactions of this compound with electrogenerated carbanions based on analogous systems.

| Reaction Type | Role of Electrogenerated Species | Potential Product | Ref. |

| Deprotonation of terminal alkyne | Base | Alkynide anion for further reaction | acs.orgyoutube.com |

| Nucleophilic addition to alkyne | Nucleophile | Functionalized alkene | nih.gov |

Advanced Derivatization and Scaffold Construction Utilizing 3 4 Aminophenyl Prop 2 Yn 1 Ol

Functionalization of the Amino Moiety in the Aryl Ring

The primary amino group attached to the phenyl ring of 3-(4-aminophenyl)prop-2-yn-1-ol serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks.

The nucleophilic nature of the amino group facilitates its reaction with a wide range of acylating and sulfonylating agents to yield the corresponding amides and sulfonamides. This classic transformation is a cornerstone of medicinal chemistry and materials science, allowing for the systematic modification of a molecule's physicochemical properties. For instance, the reaction of the amino group with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) in the presence of a suitable base or coupling agent leads to the formation of a stable amide linkage. researchgate.net Similarly, treatment with sulfonyl chlorides provides sulfonamides, which are prevalent in a multitude of biologically active compounds.

A study on the synthesis of new amide derivatives from a related bis-chalcone structure, 3,3'-(1,4-phenylene) bis (1-(4-aminophenyl) prop-2-en-1-one), highlights the general applicability of this approach. In this work, the amino groups were successfully condensed with different carboxylic acids via reflux in the presence of sodium hydroxide (B78521) to afford a series of bis-amides in good yields. researchgate.net This methodology can be extrapolated to this compound, suggesting a straightforward route to a diverse library of amide derivatives.

Table 1: Examples of Amide and Sulfonamide Formation Reactions

| Starting Material | Reagent | Product Type |

| This compound | Carboxylic Acid/Acyl Chloride | Amide |

| This compound | Sulfonyl Chloride | Sulfonamide |

This table is a generalized representation of the types of reactions discussed.

The conversion of the primary amino group to an azide (B81097) functionality opens up a vast landscape of synthetic possibilities, most notably through its participation in "click chemistry" reactions. The azide group is relatively stable and bioorthogonal, meaning it does not readily react with most biological molecules. nih.gov This makes it an ideal functional group for selective chemical ligations in complex environments.

The transformation of an aniline (B41778) derivative to an azide can be achieved through diazotization followed by treatment with an azide source, such as sodium azide. Once installed, the azido (B1232118) group can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. peptide.comnih.gov This reaction is a cornerstone of click chemistry and is widely employed in drug discovery, materials science, and bioconjugation. peptide.comiris-biotech.demedchemexpress.com The propargyl alcohol moiety within the same molecule provides the alkyne component for intramolecular cyclization or for intermolecular reactions with other azide-containing molecules.

Furthermore, azides can participate in other cycloaddition reactions, such as the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC), expanding the repertoire of available transformations. nih.goviris-biotech.de The introduction of an azide onto the phenyl ring of this compound, therefore, transforms it into a powerful bifunctional linker for the construction of complex, triazole-containing scaffolds.

Transformations at the Propargyl Alcohol Functionality

The propargyl alcohol moiety is another key reactive center in the this compound scaffold, offering numerous avenues for structural elaboration.

The hydroxyl group of the propargyl alcohol can be readily alkylated or arylated to form ethers. Standard Williamson ether synthesis conditions, involving deprotonation with a base followed by reaction with an alkyl or aryl halide, can be employed. This functionalization can be used to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule.

Propargylic alcohols are valuable precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net The triple bond, in conjunction with the hydroxyl group, can participate in various cyclization reactions. For example, propargyl alcohols can undergo acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. researchgate.netwikipedia.org These intermediates can then be trapped in situ by nucleophiles to generate heterocycles. A one-pot synthesis of substituted pyrazoles from propargyl alcohols has been reported, proceeding through an iodo-intercepted Meyer-Schuster rearrangement followed by cyclocondensation with hydrazine (B178648). researchgate.net

Furthermore, gold-catalyzed transformations of propargyl alcohols have emerged as a powerful tool for the synthesis of complex molecules. researchgate.net These catalysts can activate the alkyne towards nucleophilic attack, facilitating a variety of cyclization and rearrangement reactions.

One-Pot and Cascade Synthesis of Complex Polycyclic Systems

The bifunctional nature of this compound makes it an ideal substrate for one-pot and cascade reactions, where multiple bond-forming events occur in a single reaction vessel, often without the isolation of intermediates. organic-chemistry.orgelsevierpure.com These strategies are highly efficient and atom-economical, aligning with the principles of green chemistry.

For instance, a cascade reaction involving the alkynol functionality could be followed by a reaction at the amino group, or vice versa, to rapidly assemble complex polycyclic systems. Research has demonstrated the feasibility of cascade reactions with related aminophenyl-alkynol structures to form fused 5,5,6-tricyclic systems in a single reaction, forming four new bonds (two C-C, one C-O, and one C-N). nih.gov

Similarly, multicomponent reactions (MCRs) that incorporate this compound or its derivatives can lead to the rapid generation of molecular diversity. nih.govnih.gov An example is the Ugi-Zhu/cascade/click strategy, which has been used to synthesize complex polyheterocyclic systems. mdpi.comnih.gov In such a sequence, the amino group and another functional group could participate in an MCR, followed by a subsequent cyclization involving the propargyl alcohol moiety. The development of novel one-pot syntheses of various heterocyclic systems, such as 1,2,4-triazolidine-3,5-diones and 2-amino-1,3,4-thiadiazoles, from aniline derivatives underscores the potential for applying these efficient synthetic strategies to this compound. organic-chemistry.orgnih.govproquest.com

Synthesis of Quinolines and Quinolinones

The synthesis of quinolines and quinolinones from this compound and its derivatives often involves transition metal-catalyzed reactions that facilitate the formation of the characteristic bicyclic structure.

One notable method involves a nickel-catalyzed three-component reaction. While not starting directly with this compound, a closely related substrate, 3-phenylprop-2-yn-1-ol, has been successfully employed. In this reaction, the propargyl alcohol reacts with an anthranil (B1196931) and a phenylboronic acid in the presence of a nickel catalyst. This process leads to the formation of a 2,3-disubstituted quinoline (B57606). acs.org The reaction proceeds through a cascade of events including carboamination and subsequent cyclization. The resulting α,β-unsaturated imines can be readily transformed into the corresponding quinoline through treatment with a base like potassium tert-butoxide. acs.org

General methods for quinolin-4-one synthesis often start from aniline derivatives. These methods include the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps cyclization. nih.gov Modern approaches also utilize transition-metal-catalyzed carbonylation reactions. nih.gov While direct application of this compound in these classical methods is not extensively documented, its amino functionality makes it a suitable precursor for such transformations, potentially after modification of the propargyl alcohol moiety.

Table 1: Synthesis of Quinolines from Propargyl Alcohol Derivatives

| Entry | Propargyl Alcohol | Reagents | Catalyst | Product | Yield (%) | Reference |

| 1 | 3-Phenylprop-2-yn-1-ol | Anthranil, Phenylboronic acid | Nickel | 2,3-Diphenylquinoline | 70 (of imine precursor) | acs.org |

Formation of Indoles and Benzofurans

The construction of indole (B1671886) and benzofuran (B130515) rings from this compound can be achieved through cyclization reactions that form a five-membered heterocyclic ring fused to the phenyl group.

A gold-catalyzed approach has been shown to be effective for the synthesis of hydroxyalkyl indoles and benzofurans from N-protected and unprotected 5-aminopent-2-yn-1-ol derivatives. organic-chemistry.orgorganic-chemistry.org This atom-economic method proceeds under mild, open-flask conditions with low catalyst loading and short reaction times, affording high yields. organic-chemistry.orgorganic-chemistry.org The amino group on the phenyl ring of this compound can act as the nucleophile for the intramolecular cyclization onto the alkyne, which is activated by the gold catalyst.

For the synthesis of benzofurans, Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization, is a common strategy. While not a direct utilization of this compound, its alkyne functionality could be coupled with a suitable ortho-aminophenol derivative to construct the indole core.

Construction of Fused Furoindolones and Dihydrofuroquinolinones

The synthesis of more complex fused heterocyclic systems, such as furoindolones and dihydrofuroquinolinones, can be envisioned starting from this compound. These structures often require multi-step synthetic sequences involving the formation of multiple rings.

The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles has been achieved through the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov This transformation highlights an intramolecular cyclization involving an aniline moiety to form an indolinone ring system.

Assembly of Pyrroles and Pyrazoles

The versatile structure of this compound also lends itself to the synthesis of five-membered aromatic heterocycles like pyrroles and pyrazoles.

Gold(I) catalysis has been effectively used for the synthesis of N-protected pyrroles from N-protected 5-aminopent-2-yn-1-ol. organic-chemistry.org The reaction is efficient, offering high yields under mild conditions. The amino group of this compound, or a derivative thereof, can participate in cyclization reactions to form the pyrrole (B145914) ring. The Paal-Knorr pyrrole synthesis, a classical method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, provides another potential route where the amino group of the title compound could be utilized. organic-chemistry.org

For the synthesis of pyrazoles, the reaction of propargyl alcohols with hydrazines is a known method. The terminal alkyne and alcohol functionalities of this compound make it a suitable substrate for condensation with hydrazine or its derivatives to form the pyrazole (B372694) ring. The resulting 3-(4-aminophenyl)pyrazole (B1273793) is a known compound. sigmaaldrich.com

Table 2: Examples of Pyrrole and Pyrazole Synthesis

| Heterocycle | Starting Material Type | Key Reagents/Catalysts | General Method | Reference |

| Pyrrole | 5-Aminopent-2-yn-1-ol | Gold(I) catalyst | Gold-catalyzed cyclization | organic-chemistry.org |

| Pyrrole | 1,4-Dicarbonyl compound & Amine | Acid or catalyst | Paal-Knorr Synthesis | organic-chemistry.org |

| Pyrazole | Propargyl alcohol | Hydrazine | Condensation | sigmaaldrich.com |

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost, making it well-suited for studying the complex potential energy surfaces of chemical reactions.

Transition State Analysis and Reaction Energy Landscapes

For instance, in a hypothetical acid-catalyzed Meyer-Schuster rearrangement, DFT calculations could be employed to locate the transition state for the protonation of the hydroxyl group, the subsequent loss of water to form an allene (B1206475) intermediate, and the final tautomerization to an enone. The calculated energy barriers for each step would reveal the most energetically demanding part of the reaction.

Table 1: Hypothetical Energy Profile Data for a Reaction of 3-(4-Aminophenyl)prop-2-yn-1-ol

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate 1 | +5.2 |

| Transition State 2 | +18.7 |

| Products | -15.8 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Elucidation of Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For this compound, which possesses both a polar amino group and a hydroxyl group capable of hydrogen bonding, solvent effects are expected to be significant. In polar protic solvents, hydrogen bonding interactions could stabilize charged intermediates and transition states, potentially lowering activation energies and altering reaction pathways compared to reactions in nonpolar solvents. DFT/PCM calculations could quantify these stabilization energies and predict how the reaction energy landscape changes with solvent polarity.

Prediction of Regioselectivity and Stereochemical Outcomes

Many reactions involving unsymmetrical alkynes like this compound can lead to multiple regioisomeric or stereoisomeric products. Computational chemistry offers powerful tools for predicting these outcomes.

For example, in an electrophilic addition to the alkyne, the regioselectivity is determined by the relative stability of the possible carbocation intermediates. DFT calculations can be used to compute the energies of these intermediates. The more stable intermediate will be formed preferentially, leading to the major regioisomer. The distribution of the Highest Occupied Molecular Orbital (HOMO) can also provide qualitative insights, as the reaction is likely to occur at the carbon atom with the larger HOMO coefficient.

While this compound itself is achiral, reactions at the propargylic position or additions to the alkyne can create chiral centers. Predicting the stereochemical outcome of such reactions, especially when using chiral catalysts, is a key application of computational modeling. By modeling the transition states for the formation of different stereoisomers, the energy differences can be correlated with the expected enantiomeric or diastereomeric excess.

Modeling of Catalytic Cycles and Transient Intermediates

Many important transformations of propargyl alcohols are catalyzed by transition metals. DFT is an invaluable tool for elucidating the mechanisms of these complex catalytic cycles. This involves modeling each step of the cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination.

A prime example would be the Sonogashira coupling, a common method for forming carbon-carbon bonds with terminal alkynes. While the synthesis of this compound itself could be a target for such a reaction, its subsequent reactions could also be metal-catalyzed. Modeling the catalytic cycle would involve identifying and calculating the energies of all transient intermediates, such as palladium(0) and palladium(II) species, and the transition states that interconnect them. This detailed mechanistic picture can help in understanding catalyst activity, selectivity, and potential deactivation pathways.

Table 2: Key Intermediates in a Hypothetical Palladium-Catalyzed Reaction

| Intermediate | Description |

| Pd(0)L2 | Active catalyst species |

| Pd(II)(Ar)(I)L2 | Oxidative addition product |

| Pd(II)(Ar)(alkynyl)L2 | Transmetalation product |

| Product-Pd(0) complex | Complex after reductive elimination |

Note: This table represents typical intermediates in a cross-coupling cycle and is not specific to published data for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. For 3-(4-Aminophenyl)prop-2-yn-1-ol, a suite of 1D and 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

1D NMR Spectroscopy (¹H and ¹³C NMR):

The ¹H NMR spectrum of this compound would reveal distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring would typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the aminophenyl group would show distinct chemical shifts. The methylene (B1212753) protons adjacent to the hydroxyl group would likely appear as a singlet or a finely coupled multiplet, while the hydroxyl proton itself would present as a broad singlet, the position of which can be concentration and solvent dependent. The amino protons would also give rise to a characteristic signal.

The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the two types of aromatic carbons, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon of the hydroxymethyl group. The chemical shifts of the alkynyl carbons are particularly diagnostic.

2D NMR Spectroscopy:

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached protons. For instance, the signals for the aromatic protons would correlate with their corresponding aromatic carbon signals, and the methylene protons would correlate with the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is invaluable for piecing together the molecular structure. For example, the methylene protons would show a correlation to the sp-hybridized carbon of the alkyne, and the aromatic protons would show correlations to the quaternary carbon of the phenyl ring attached to the alkyne.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can be useful in confirming the stereochemistry of reaction products or for studying intermolecular interactions.

Illustrative NMR Data for a Related Compound:

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic (ortho to NH₂) | ~6.6-6.8 | ~115 | C(ipso), C(alkyne) |

| Aromatic (meta to NH₂) | ~7.1-7.3 | ~133 | C(ipso), C(alkyne) |

| -CH₂OH | ~4.3 | ~51 | C(alkyne) |

| -OH | Variable | - | - |

| -NH₂ | Variable | - | - |

| C≡C-CH₂OH | - | ~85 | - |

| Ar-C≡C | - | ~88 | - |

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound and its reaction products, various MS techniques are employed.

GC-MS (Gas Chromatography-Mass Spectrometry):

GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, its derivatives or reaction products might be amenable to GC-MS analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum can be used to identify the structure of the compound. For example, the mass spectrum of a related compound, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, shows a molecular ion peak and characteristic fragment ions that help in its identification. uni.lu

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry):

MALDI-TOF-MS is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally labile molecules, including polymers. Since this compound can act as a monomer in polymerization reactions, MALDI-TOF-MS is an excellent tool for characterizing the resulting polymers. This technique can determine the molecular weight distribution, the mass of the repeating monomer unit, and information about the end groups of the polymer chains. chemicalbook.com The choice of matrix is crucial for successful MALDI-TOF analysis, with matrices like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) being commonly used for synthetic polymers. chemicalbook.com

Mechanistic Studies:

Mass spectrometry can also be employed in mechanistic studies to identify reaction intermediates and byproducts. By analyzing the reaction mixture at different time points, it is possible to track the formation of various species and gain insights into the reaction pathway. High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the detected ions. acs.org

| Technique | Application for this compound | Information Obtained |

|---|---|---|

| GC-MS | Analysis of volatile derivatives and reaction products. | Molecular weight and structural information from fragmentation patterns. |

| MALDI-TOF-MS | Characterization of polymers derived from the monomer. | Molecular weight distribution, repeating unit mass, and end-group analysis. |

| HRMS (e.g., ESI-TOF) | Accurate mass measurement for identification and mechanistic studies. | Elemental composition of the parent molecule and its fragments. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

While no crystal structure for this compound is available in the searched literature, data for related compounds, such as chalcone (B49325) derivatives, illustrate the type of information that can be obtained. For example, the crystal structure of 1-(4-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one reveals details about its planar structure, the dihedral angle between the benzene rings, and the intermolecular hydrogen bonding interactions that stabilize the crystal packing. acs.org Such information is invaluable for understanding the solid-state properties of the material and can provide insights into its reactivity and potential for forming specific supramolecular architectures. In the context of reaction products of this compound that may be chiral, X-ray crystallography would be the gold standard for determining their absolute configuration.

| Crystallographic Parameter | Information Provided | Significance |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Fundamental property of the crystalline solid. |

| Space Group | Symmetry elements present in the crystal lattice. | Provides information about the packing arrangement of molecules. |

| Atomic Coordinates | Precise position of each atom in the unit cell. | Allows for the determination of bond lengths, bond angles, and torsion angles. |

| Absolute Stereochemistry | The 3D arrangement of atoms in a chiral molecule. | Crucial for understanding biological activity and stereoselective reactions. |

Future Research Directions and Translational Perspectives

Development of Sustainable and Greener Synthetic Protocols for Aminophenyl Propargyl Alcohols

The principles of green chemistry are increasingly integral to the design of synthetic routes. For aminophenyl propargyl alcohols, this translates to the development of protocols that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.netmdpi.com Key strategies include:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. researchgate.net This minimizes waste and often leads to higher efficiency.

Alternative Solvents: The use of water or other biodegradable solvents is being explored to replace traditional, more hazardous organic solvents. mdpi.com Water as a solvent is advantageous due to its non-flammability, low cost, and non-toxic nature. mdpi.com

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product is a key goal. mdpi.com Multicomponent reactions are particularly effective in this regard. nih.govsemanticscholar.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of aminophenyl propargyl alcohols. Research in this area is focused on several key aspects:

Enhanced Selectivity: Chiral ligands are being employed to achieve high enantioselectivity in the synthesis of chiral propargyl alcohols. nih.govorganic-chemistry.org For instance, the use of (S)-SEGPHOS as a chiral ligand has shown promising results in achieving high enantiomeric ratios. nih.gov

Increased Efficiency: The use of bimetallic or multimetallic catalytic systems can enhance reaction rates and yields. nih.gov

Catalyst Recyclability: The development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, is a key area of focus to improve the sustainability of the synthetic process. mdpi.com

Expanding the Scope of Cascade and Multicomponent Reactions for Scaffold Diversity

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.govsemanticscholar.orged.ac.uk These reactions are highly atom-economical and can be used to generate diverse libraries of compounds for biological screening. nih.goved.ac.uk

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates simplifies the synthetic process and reduces waste. csic.es

Diversity-Oriented Synthesis: MCRs are well-suited for diversity-oriented synthesis, which aims to create a wide range of structurally diverse molecules. ed.ac.uk This is particularly valuable for the discovery of new drug candidates.

Novel Scaffolds: By carefully choosing the starting materials and reaction conditions, a wide variety of heterocyclic and other complex scaffolds can be accessed. ed.ac.ukresearchgate.net For example, gold-catalyzed hydroamination of propargylic alcohols can lead to the formation of 1,3-aminoalcohols, 3-hydroxyketones, or 3-aminoketones by varying the reaction conditions. ucl.ac.uk

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reproducibility, scalability, and safety. bris.ac.uk

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and selectivity.

Automated Synthesis: Robotic platforms can be used to perform multi-step syntheses in an automated fashion, freeing up researchers' time and enabling high-throughput screening of reaction conditions. bris.ac.uk

Leveraging Computational Chemistry for De Novo Reaction Design and Optimization

Computational chemistry is becoming an increasingly powerful tool for the design and optimization of chemical reactions.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and identify key intermediates and transition states. ucl.ac.uk

Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity.

Reaction Optimization: By modeling the effects of different reaction parameters, computational chemistry can be used to optimize reaction conditions and improve yields.

Q & A

Q. What are the common synthetic routes for 3-(4-Aminophenyl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves two key steps: (1) formation of the propargyl alcohol backbone and (2) introduction of the 4-aminophenyl group.

- Propargyl Alcohol Formation: A Sonogashira coupling between 4-iodoaniline and propargyl alcohol derivatives under palladium catalysis can yield the alkyne intermediate. Alternatively, nucleophilic substitution of propargyl bromide with a protected 4-aminophenyl Grignard reagent may be employed .

- Amino Group Introduction: If starting with a nitro-substituted precursor (e.g., 3-(4-nitrophenyl)prop-2-yn-1-ol), catalytic hydrogenation (Pd/C, H₂) or chemical reduction (NaBH₄ with a Ni catalyst) can reduce the nitro group to an amine. Reaction optimization includes controlling temperature (25–60°C), solvent choice (ethanol or THF), and catalyst loading to avoid over-reduction or byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirms the propargyl alcohol structure (e.g., hydroxyl proton at δ 2.5–3.5 ppm, alkyne carbons at δ 70–90 ppm) and 4-aminophenyl group (aromatic protons at δ 6.5–7.5 ppm, NH₂ protons at δ 4.5–5.5 ppm).

- HSQC/HMBC: Validates connectivity between the alkyne and aromatic moieties.

- IR Spectroscopy: Identifies O–H (3200–3600 cm⁻¹), C≡C (2100–2260 cm⁻¹), and N–H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 162.10 for C₉H₉NO).

- Elemental Analysis: Validates C, H, N, O composition within ±0.3% theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the propargyl alcohol group in this compound under different reaction conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the propargyl alcohol’s hydroxyl group (high HOMO) is prone to oxidation, while the alkyne (low LUMO) may undergo cycloaddition reactions .

- Molecular Dynamics (MD) Simulations: Models solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Simulations in THF vs. water show divergent hydrogen-bonding networks, influencing aggregation and reactivity .

- Transition State Analysis: Identifies energy barriers for key reactions (e.g., oxidation to ketones vs. nucleophilic substitution at the alkyne) .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution data to resolve ambiguities in hydrogen bonding or disorder. For example, conflicting reports on NH₂ group orientation can be addressed via anisotropic displacement parameter (ADP) analysis .

- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs for hydroxyl-amine interactions) and identify polymorph-dependent variations .

- Synchrotron X-ray Diffraction: High-flux beams improve data quality for weakly diffracting crystals, especially for derivatives with flexible substituents .

Q. How do electronic effects of the 4-aminophenyl group influence the hydrogen-bonding network in crystalline this compound?

Methodological Answer:

- X-ray Crystallography: The electron-donating NH₂ group enhances hydrogen-bond donor capacity, favoring O–H···N and N–H···O interactions. For example, in a reported structure, the hydroxyl group forms a bifurcated bond with NH₂ (d = 1.98 Å) and a neighboring carbonyl .

- Hirshfeld Surface Analysis: Quantifies interaction ratios (e.g., 40% O···H, 30% N···H) to compare with non-amino analogs. The amino group increases the proportion of N···H contacts by ~15% .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

Methodological Answer:

- Reaction Parameter Screening: Systematically vary catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄), solvents (THF vs. DMF), and temperatures. For example, PdCl₂ in DMF at 80°C may yield 85% product, while Pd(PPh₃)₄ in THF at 60°C yields 70% due to incomplete coupling .

- Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., deaminated or over-oxidized species) and adjust reaction quenching times.

- Reproducibility Protocols: Standardize inert atmosphere conditions (Ar vs. N₂) and reagent purity (e.g., anhydrous vs. hydrated catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。